Pim Kinase Inhibitory Activity: 4,6-Dimethyl vs. Unsubstituted Benzothiazole Analog
In a direct head-to-head comparison within the same patent series, the 4,6-dimethylbenzothiazole analog (CAS 941968-12-3) demonstrated a Pim-1 kinase IC50 of 0.012 µM, while the unsubstituted benzothiazole parent compound showed an IC50 of 0.45 µM [1]. This represents a 37.5-fold improvement in potency attributable solely to the addition of the two methyl groups on the benzothiazole core.
| Evidence Dimension | Pim-1 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.012 µM |
| Comparator Or Baseline | Unsubstituted benzothiazole analog: IC50 = 0.45 µM |
| Quantified Difference | 37.5-fold more potent |
| Conditions | In vitro kinase inhibition assay, ATP concentration at Km, recombinant human Pim-1 |
Why This Matters
This potency differential is critical for researchers selecting a Pim kinase tool compound, as it directly influences the effective concentration range and potential off-target effects in cellular assays.
- [1] US Patent 10,265,307 B2. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. Justia Patents, 2019. Comparative data from Table 1. View Source
